molecular formula C12H7F3O2 B11870163 7-(Trifluoromethyl)-2-naphthoic acid

7-(Trifluoromethyl)-2-naphthoic acid

Cat. No.: B11870163
M. Wt: 240.18 g/mol
InChI Key: IIMANUPGPKLKHH-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2-naphthoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 2-naphthoic acid using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like copper(I) iodide . The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity.

Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)-2-naphthoic acid may involve large-scale trifluoromethylation processes using advanced catalytic systems and continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

7-(Trifluoromethyl)-2-naphthoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. Additionally, the presence of the trifluoromethyl group can improve the compound’s metabolic stability by resisting enzymatic degradation .

Comparison with Similar Compounds

    Trifluoromethylbenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.

    Trifluoromethylphenylacetic acid: Contains a phenylacetic acid structure with a trifluoromethyl group.

Uniqueness: 7-(Trifluoromethyl)-2-naphthoic acid is unique due to its naphthalene ring structure, which provides additional aromatic stability and potential for π-π interactions. This makes it particularly useful in applications requiring high chemical stability and specific molecular interactions .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

7-(trifluoromethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)10-4-3-7-1-2-8(11(16)17)5-9(7)6-10/h1-6H,(H,16,17)

InChI Key

IIMANUPGPKLKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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